molecular formula C13H12FN B7940460 2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-amine

2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-amine

Cat. No.: B7940460
M. Wt: 201.24 g/mol
InChI Key: QNOIPYLGZJZHBK-UHFFFAOYSA-N
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Description

2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-amine is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a fluorine atom at the 2-position and a methyl group at the 2’-position, along with an amine group at the 4-position. The unique structural arrangement of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-amine typically involves a series of organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a halogenated biphenyl derivative with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include refluxing in a solvent like dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated biphenyl derivatives.

Scientific Research Applications

2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4’-methyl-[1,1’-biphenyl]-4-amine
  • 2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid
  • 2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-ol

Uniqueness

2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-fluoro-4-(2-methylphenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-4-2-3-5-11(9)12-7-6-10(15)8-13(12)14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOIPYLGZJZHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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